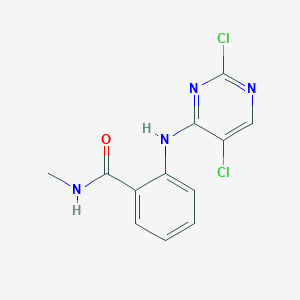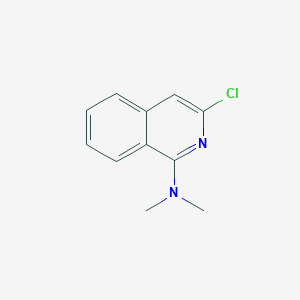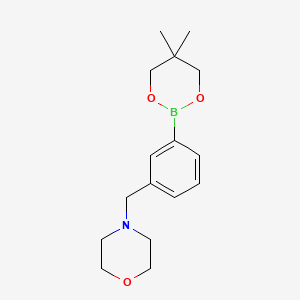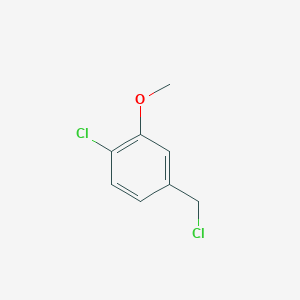
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide
Vue d'ensemble
Description
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide, commonly referred to as DCPMB, is an organochlorine compound used in a variety of scientific research applications. DCPMB is a colorless solid that is soluble in water, ethanol, and other organic solvents. It is a derivative of pyrimidine and is often used as a starting material for synthesizing other compounds. DCPMB has been studied for its potential applications in drug discovery, biochemistry, and physiology.
Applications De Recherche Scientifique
Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Results/Outcomes : Among the compounds tested, compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM. This was comparable to the well-known TKI sunitinib (IC50 = 261 nM). Compound 5k was also found to induce cell cycle arrest and apoptosis in HepG2 cells .
Regioselective Synthesis of New Pyrimidine Derivatives
- Application Summary : This research focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The study explores the nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .
- Methods of Application/Experimental Procedures : The pyrimidines were prepared using organolithium reagents. The reaction mixture was quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .
- Results/Outcomes : The study demonstrated the regioselective synthesis of new pyrimidine derivatives, which could have potential applications in the synthesis of drugs with antibacterial and antimicrobial activities .
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives
- Application Summary : This research involves the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application/Experimental Procedures : The compounds were synthesized in three steps with high yields and tested against four different cancer cell lines to evaluate their cytotoxic effects .
- Results/Outcomes : Among the compounds tested, one emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives
- Application Summary : This research involves the synthesis of compounds containing more hydrophobic groups on the 6-position of 2,4-diaminopyrimidine to evaluate the ability of these compounds to inhibit Mtb cells directly .
- Methods of Application/Experimental Procedures : The compounds were synthesized and then tested for their ability to inhibit Mtb cells .
- Results/Outcomes : The study demonstrated the potential of these compounds as inhibitors of Mtb cells .
Regioselective Synthesis of New Pyrimidine Derivatives
- Application Summary : This research focuses on the regioselective synthesis of new pyrimidine derivatives using organolithium reagents. The study explores the nucleophilic attack on pyrimidines using N-methylpiperazine, favoring the formation of C-4 substituted products .
- Methods of Application/Experimental Procedures : The pyrimidines were prepared using organolithium reagents. The reaction mixture was quenched with 1.5 molar equivalent of water to produce the dihydropyrimidine .
- Results/Outcomes : The study demonstrated the regioselective synthesis of new pyrimidine derivatives, which could have potential applications in the synthesis of drugs with antibacterial and antimicrobial activities .
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives
- Application Summary : This research involves the discovery of new pyrrolo[2,3-d]pyrimidine derivatives as potential multi-targeted kinase inhibitors and apoptosis inducers .
- Methods of Application/Experimental Procedures : The compounds were synthesized in three steps with high yields and tested against four different cancer cell lines to evaluate their cytotoxic effects .
- Results/Outcomes : Among the compounds tested, one emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives
- Application Summary : This research involves the synthesis of compounds containing more hydrophobic groups on the 6-position of 2,4-diaminopyrimidine to evaluate the ability of these compounds to inhibit Mtb cells directly .
- Methods of Application/Experimental Procedures : The compounds were synthesized and then tested for their ability to inhibit Mtb cells .
- Results/Outcomes : The study demonstrated the potential of these compounds as inhibitors of Mtb cells .
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O/c1-15-11(19)7-4-2-3-5-9(7)17-10-8(13)6-16-12(14)18-10/h2-6H,1H3,(H,15,19)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPNUOKRHRYIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,5-Dichloropyrimidin-4-ylamino)-N-methylbenzamide | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{4-[2-(4-Chlorophenyl)ethynyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1456907.png)

![N-[2-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]benzenesulfonamide](/img/structure/B1456912.png)


![N-Methyl-4-((2-(methylthio)benzo[d]thiazol-6-yl)oxy)picolinamide](/img/structure/B1456915.png)



![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)


